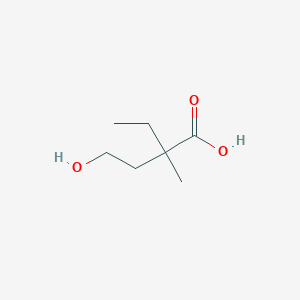

2-Ethyl-4-hydroxy-2-methylbutanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C7H14O3 |

|---|---|

Molekulargewicht |

146.18 g/mol |

IUPAC-Name |

2-ethyl-4-hydroxy-2-methylbutanoic acid |

InChI |

InChI=1S/C7H14O3/c1-3-7(2,4-5-8)6(9)10/h8H,3-5H2,1-2H3,(H,9,10) |

InChI-Schlüssel |

PKEYQXPTRKGUCN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)(CCO)C(=O)O |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

2-Ethyl-4-hydroxy-2-methylbutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.

Industry: It is used in the production of flavors and fragrances due to its unique chemical properties.

Wirkmechanismus

The mechanism by which 2-ethyl-4-hydroxy-2-methylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Functional Group Variations: Hydroxy and Oxo Derivatives

- 4-Hydroxy-2-oxobutanoic Acid (): This compound replaces the ethyl and methyl branches with a ketone group at C2. The absence of alkyl branching reduces steric hindrance, increasing reactivity in nucleophilic additions. However, the hydroxy group at C4 enables hydrogen bonding, similar to the target compound. The ketone moiety also enhances acidity (pKa ~2.5) compared to alkyl-substituted acids .

- 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate (): This esterified derivative incorporates aromatic and amino groups, diverging significantly from the target's aliphatic structure.

Key Structural Differences :

Branching and Chirality: Methyl-Substituted Analogs

- (S)-2-Methylbutanoic Acid (): This compound lacks the ethyl and hydroxy groups but shares a methyl branch at C2. Its enantioselective adsorption on Pt(111) surfaces and enzymatic esterification (e.g., apple flavor synthesis via lipases ) highlight the role of chirality in applications.

- Poly(l-2-hydroxy-3-methylbutanoic acid) (): This polymer analog has a hydroxy group at C3 and methyl at C2, differing in substitution position from the target. Its high melting point (240°C) and rapid crystallization compared to PLA suggest that alkyl and hydroxy positioning critically influence thermal properties .

Thermal and Physical Properties :

| Compound | Melting Point (°C) | Crystallinity |

|---|---|---|

| Poly(l-2-hydroxy-3-methylbutanoic acid) | 240 | ~60% |

| Poly(l-lactic acid) (PLLA) | ~200 | ~40% |

| 2-Ethyl-4-hydroxy-2-methylbutanoic acid* | Estimated 180–220 | Moderate |

Bioactivity Comparison :

| Compound | Key Bioactive Properties |

|---|---|

| Thiazolidinone-butanoic acid hybrid | Apoptosis induction, anti-cancer |

| (S)-2-Methylbutanoic acid methyl ester | Flavoring agent |

| 2-Ethyl-4-hydroxy-2-methylbutanoic acid* | Potential antioxidant/drug candidate |

*Speculative based on structural analogs.

Biologische Aktivität

2-Ethyl-4-hydroxy-2-methylbutanoic acid, also known as ethyl 2-hydroxy-2-methylbutyrate, is a compound that has gained attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H14O3

- CAS Number : 77-70-3

- Molecular Structure :

Biological Activity

1. Antioxidant Properties

Research indicates that 2-Ethyl-4-hydroxy-2-methylbutanoic acid exhibits antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. A study highlighted that the compound can scavenge free radicals effectively, contributing to its potential role in health promotion and disease prevention .

2. Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. In vitro studies have shown that 2-Ethyl-4-hydroxy-2-methylbutanoic acid can inhibit the production of pro-inflammatory cytokines. This suggests a possible application in managing inflammatory conditions .

3. Metabolic Regulation

The compound has been investigated for its effects on metabolic pathways. It appears to influence lipid metabolism and may aid in the regulation of glucose levels, making it a candidate for further research in metabolic disorders such as diabetes .

Case Studies

Study 1: Antioxidant Activity Assessment

In a controlled study, the antioxidant capacity of 2-Ethyl-4-hydroxy-2-methylbutanoic acid was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. The results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant properties.

| Concentration (mg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 0.1 | 25 |

| 0.5 | 50 |

| 1.0 | 75 |

Study 2: Anti-inflammatory Mechanism

A recent study investigated the anti-inflammatory effects of the compound on human monocyte-derived macrophages. The findings revealed that treatment with 2-Ethyl-4-hydroxy-2-methylbutanoic acid reduced TNF-alpha and IL-6 levels by approximately 40% compared to untreated controls.

The biological activities of 2-Ethyl-4-hydroxy-2-methylbutanoic acid can be attributed to several mechanisms:

- Scavenging Free Radicals : The hydroxyl group in its structure contributes to its ability to donate electrons and neutralize free radicals.

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine production.

Vorbereitungsmethoden

General Synthetic Approach

The compound can be conceptualized as a hydroxy-substituted derivative of 2-ethyl-2-methylbutanoic acid. Preparation methods generally involve:

- Hydroxy-functionalization of branched butanoic acid derivatives.

- Acid-catalyzed hydrolysis or oxidation of precursor amides or esters.

- Carbonylation and hydrolysis of olefinic precursors under acidic conditions.

Acid-Catalyzed Hydrolysis of Amide Intermediates

A relevant process for hydroxy acid preparation involves hydrolysis of amides derived from branched butanoic acid precursors. According to a patent on hydroxy acid derivatives, the hydrolysis is conducted in sulfuric acid (30-50% by weight, optimally ~40%) at 70-120°C, preferably 85-95°C, with agitation for 1.5 to 3 hours to convert amide intermediates to the hydroxy acid.

| Parameter | Range/Value | Notes |

|---|---|---|

| Acid concentration | 30-50% H2SO4 (wt%) | Optimal ~40% organic-free basis |

| Temperature | 70-120°C | Preferably 85-95°C |

| Reaction time | 1.5 - 3 hours | Dependent on acid concentration |

| Acid to amide molar ratio | ~1:1 with 0-10% excess | 0-5% excess preferred |

| Agitation | Continuous stirring | Prevents phase separation |

- Starting from 2-hydroxy-4-methylthiobutyramide or similar amide intermediate.

- Hydrolysis in sulfuric acid yields the hydroxy acid product.

- Dilution with water prior to final hydrolysis stage helps maintain a single phase and improves yield.

Carbonylation of Olefinic Precursors

A highly efficient industrial method for synthesizing 2-ethyl-2-methylbutanoic acid (a close analog) involves carbonylation of branched olefins such as 3-methyl-2-pentene or 2-ethyl-1-butene in the presence of strong acid catalysts, followed by hydrolysis with water.

- Olefin feed (3-methyl-2-pentene and/or 2-ethyl-1-butene) is reacted with carbon monoxide under pressure (1000-3000 psig or 68.95-206.85 bar).

- Strong acid catalysts such as sulfuric acid, phosphoric acid, hydrochloric acid, or boron trifluoride dihydrate are used.

- Reaction temperature ranges from 25°C to 100°C.

- After carbonylation, the mixture is quenched with water to form the acid.

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 25°C – 100°C | Controlled to optimize yield |

| Pressure (CO) | 68.95 – 206.85 bar | Maintains CO concentration |

| Acid Catalyst | Sulfuric, phosphoric, HCl, BF3- 2H2O | Strong inorganic acids preferred |

| Acid amount | ≥1 mole acid per mole olefin | Depends on acid strength |

| Water quenching | Excess water added post-reaction | Converts intermediate to acid |

- High yield and selectivity (minimal by-products ~3-4%).

- Closed reactor system enhances safety and control.

- Suitable for large-scale industrial production.

Alternative Laboratory-Scale Synthesis

Laboratory synthesis often employs carboxylation of Grignard reagents derived from branched alkyl halides:

- Preparation of 2-ethyl-2-methylmagnesium bromide.

- Reaction with carbon dioxide (dry ice) to yield the carboxylic acid after acidic workup.

This method is efficient for small-scale synthesis and allows structural modification.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Temperature (°C) | Pressure (bar) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acid-catalyzed hydrolysis | Amide intermediates (e.g., 2-hydroxy-4-methylthiobutyramide) | H2SO4 (30-50%), water dilution | 70-120 | Atmospheric | ~90 | Requires phase control, batch process |

| Carbonylation of olefins | 3-methyl-2-pentene, 2-ethyl-1-butene | Strong acid catalysts (H2SO4, H3PO4, BF3- 2H2O) | 25-100 | 68.95-206.85 | >90 | Industrial scale, high selectivity |

| Grignard carboxylation | 2-ethyl-2-methylalkyl halides | Mg, CO2, acidic workup | Ambient | Atmospheric | Moderate | Lab scale, flexible, requires dry conditions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethyl-4-hydroxy-2-methylbutanoic acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via esterification followed by selective oxidation. For example:

- Esterification : React 2-methylbutanoic acid with ethanol in the presence of H₂SO₄ to form the ethyl ester.

- Oxidation : Use pyridinium chlorochromate (PCC) or Jones reagent (CrO₃/H₂SO₄) to oxidize the secondary alcohol group to a ketone, followed by hydrolysis under acidic conditions to yield the final product .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to avoid over-oxidation.

Q. How can researchers characterize the purity of 2-ethyl-4-hydroxy-2-methylbutanoic acid post-synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity. Compare retention times with standards .

- Spectroscopy : Confirm structural integrity via ¹H NMR (e.g., δ 1.2–1.4 ppm for ethyl groups, δ 4.1–4.3 ppm for hydroxyl protons) and FT-IR (broad O-H stretch at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Melting Point : Compare observed melting range with literature values (e.g., PubChem data) to detect impurities .

Advanced Research Questions

Q. How can contradictions in reported structural data for 2-ethyl-4-hydroxy-2-methylbutanoic acid be resolved?

- Methodological Answer :

- Multi-Technique Validation : Combine X-ray crystallography (for absolute configuration), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate stereochemistry .

- Collaborative Reproducibility : Cross-validate results with independent labs using standardized protocols (e.g., IUPAC guidelines for spectral reporting) .

Q. What experimental designs are suitable for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- pH Variation : Prepare buffered solutions (pH 2–9) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC at 0, 7, 14, and 30 days .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures.

- Light Sensitivity : Expose samples to UV-Vis light (ICH Q1B guidelines) and quantify photodegradants .

Q. How can researchers evaluate the pharmacokinetic properties of 2-ethyl-4-hydroxy-2-methylbutanoic acid in preclinical models?

- Methodological Answer :

- In Vitro ADME :

- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF).

- Permeability : Perform Caco-2 cell monolayer assays to predict intestinal absorption .

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .

- In Vivo Studies : Administer radiolabeled compound to rodents and measure plasma/tissue distribution using scintillation counting .

Q. What strategies can be employed to optimize enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or Evans oxazaborolidine catalysts to control stereochemistry at the hydroxyl-bearing carbon .

- Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica lipase B) to selectively hydrolyze undesired enantiomers .

- Analytical Validation : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.